2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one
Description
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with an oxirane (epoxide) moiety. This structure confers unique reactivity due to the strained epoxide ring, making it valuable in synthetic chemistry for ring-opening reactions and pharmaceutical intermediates.
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-10-4-2-1-3-8(10)5-12-13(11)6-9-7-15-9/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGXCJNDKKEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalazinone derivatives with epichlorohydrin. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can occur under acidic or basic conditions, resulting in the formation of diols or other functionalized derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding diols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one include amines, alcohols, and thiols.
Acidic or Basic Conditions: Epoxide ring-opening reactions can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield amino alcohols, while reaction with alcohols can produce glycol derivatives.
Scientific Research Applications
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Industry: Used in the production of polymers, coatings, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or act as a cross-linking agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one include derivatives with variations in substituents on the phthalazinone core. Below is a comparative analysis based on molecular structure, synthesis, and applications:
Biological Activity
2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one, also known as ODHP, is a synthetic compound that has attracted significant attention due to its unique chemical structure and potential biological activities. The compound features an oxirane ring and a phthalazinone moiety, which contribute to its distinctive reactivity and applications in various fields, including medicinal chemistry and material science.
The molecular formula of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one is , with a molecular weight of 202.20 g/mol. The compound is characterized by the presence of an epoxide group, which is known for its high reactivity towards nucleophiles.
Synthesis
The synthesis of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalazinone derivatives with epichlorohydrin under basic conditions. The process includes the formation of an intermediate that undergoes cyclization to yield the final product. This synthetic route allows for the production of the compound with high purity and yield, making it suitable for further biological studies.
The biological activity of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one primarily stems from its ability to undergo nucleophilic substitution and epoxide ring-opening reactions. The oxirane ring is particularly reactive, allowing it to form covalent bonds with various nucleophiles, including amino acids in proteins. This property is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or act as a cross-linking agent.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxirane rings exhibit antimicrobial properties. For instance, derivatives of phthalazinone have shown effectiveness against various bacterial strains. Although specific data on ODHP's antimicrobial activity is limited, its structural similarity to known active compounds suggests potential efficacy in this area.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have been conducted to evaluate the potential anticancer activity of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one. Preliminary results indicate that the compound may induce apoptosis in certain cancer cell lines by disrupting cellular processes through its reactive epoxide group. Further studies are needed to elucidate the exact mechanisms involved and to assess the compound's selectivity towards cancerous cells versus normal cells.
Case Studies
Applications in Research and Industry
The unique reactivity of 2-(Oxiran-2-ylmethyl)-1,2-dihydrophthalazin-1-one makes it a valuable building block in organic synthesis. It can be utilized in:
- Chemical Synthesis : As a reagent for synthesizing more complex molecules.
- Biological Modifications : In studies involving enzyme mechanisms and biomolecular modifications.
- Material Science : Due to its reactive nature, it can be used in developing polymers and coatings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
